molecular formula C9H7BrF2O2 B12965023 Methyl 3-bromo-4-(difluoromethyl)benzoate

Methyl 3-bromo-4-(difluoromethyl)benzoate

Cat. No.: B12965023
M. Wt: 265.05 g/mol
InChI Key: JXPGJFPREZGPFA-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-(difluoromethyl)benzoate is an organic compound with the molecular formula C9H7BrF2O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and difluoromethyl groups. This compound is primarily used in research and development due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-(difluoromethyl)benzoate typically involves the bromination of methyl 4-(difluoromethyl)benzoate. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a catalyst . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored and controlled to minimize impurities and maximize yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-(difluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can produce different oxidation states of the compound .

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-(difluoromethyl)benzoate involves its interaction with specific molecular targets. The bromine and difluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-4-(difluoromethyl)benzoate is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical properties.

Properties

Molecular Formula

C9H7BrF2O2

Molecular Weight

265.05 g/mol

IUPAC Name

methyl 3-bromo-4-(difluoromethyl)benzoate

InChI

InChI=1S/C9H7BrF2O2/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4,8H,1H3

InChI Key

JXPGJFPREZGPFA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(F)F)Br

Origin of Product

United States

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